Maltosan - 6983-27-3

Maltosan

Catalog Number: EVT-1586201
CAS Number: 6983-27-3
Molecular Formula: C12H20O10
Molecular Weight: 324.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Maltosan is a novel water-soluble polymer that has gained significant attention in the field of research and industry due to its unique physical and chemical properties. It is composed of maltose units .

Synthesis Analysis

Maltosan can be produced by biological fermentation using microorganisms such as Bacillus subtilis and Pseudomonas . The pyrolytic methods for the synthesis of levoglucosan, a 1,6-anhydro derivative of beta-D-glucopyranose, which is mainly formed by cellulose or starch pyrolysis, are also relevant .

Molecular Structure Analysis

Maltosan is a disaccharide made up of two alpha D glucose in which C1 of the first glucose unit is bonded to C4 of the second glucose unit . The bond that joins two alpha glucose units is called alpha 1,4 glycosidic linkage .

Chemical Reactions Analysis

Levoglucosan (LG) can be converted to different high added-value chemicals such as levoglucosenone, 5-hydroxymethylfurfural, and styrene directly or through a glucose intermediate via chemical, catalytic, and biochemical processes .

Physical And Chemical Properties Analysis

Maltosan is characterized by its branching and high molecular weight . It is a water-soluble polymer.

Source

Maltosan is typically sourced from malted barley or other grains, where starches are enzymatically broken down into shorter chains of glucose. This process involves the action of enzymes such as amylase, which hydrolyze the starch into maltodextrins, including Maltosan.

Classification

Maltosan falls under the category of oligosaccharides and polysaccharides. It is classified based on its degree of polymerization, which can range from two to ten glucose units. In food science, it is often categorized as a food additive (E number E1400) used for its thickening and stabilizing properties.

Synthesis Analysis

Methods

The synthesis of Maltosan typically involves two main processes: liquefaction and saccharification.

  1. Liquefaction:
    • Starch is heated in the presence of water and an acid or enzyme catalyst, usually alpha-amylase, which breaks down the starch granules into smaller dextrins.
  2. Saccharification:
    • The liquefied starch is further treated with glucoamylase or other enzymes that convert dextrins into glucose and Maltosan through hydrolysis.

Technical Details

The enzymatic hydrolysis process requires precise control over temperature and pH to optimize enzyme activity. Typically, temperatures between 60-70 °C are maintained for liquefaction, while saccharification occurs at slightly lower temperatures around 55 °C. The pH is usually adjusted to around 4.5 to 5.5 for optimal enzyme performance.

Molecular Structure Analysis

Structure

Maltosan's molecular structure consists of glucose units linked primarily by alpha-1,4-glycosidic bonds, with occasional alpha-1,6-glycosidic bonds that create branching points. The degree of polymerization influences its physical properties and functionality in food applications.

Data

The average molecular weight of Maltosan varies depending on its source and processing conditions but typically ranges from 500 to 2000 Daltons. This molecular weight contributes to its solubility and viscosity when dissolved in water.

Chemical Reactions Analysis

Reactions

Maltosan participates in various chemical reactions, primarily involving hydrolysis and fermentation:

  • Hydrolysis: Maltosan can be further hydrolyzed into simpler sugars under acidic or enzymatic conditions.
  • Fermentation: It can serve as a substrate for fermentation by yeast or bacteria, producing alcohol or organic acids depending on the microorganism involved.

Technical Details

During fermentation, Maltosan can be converted into ethanol by yeast through glycolysis followed by alcoholic fermentation. The reaction pathway involves the conversion of glucose to pyruvate, which is then transformed into ethanol and carbon dioxide.

Mechanism of Action

Process

Maltosan acts primarily as an energy source in biological systems. Upon ingestion, it is broken down by digestive enzymes into glucose units that are readily absorbed in the intestines.

Data

The glycemic index of Maltosan is moderate compared to other sugars, providing a gradual release of glucose into the bloodstream. This property makes it beneficial for athletes seeking sustained energy release during prolonged physical activity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Maltosan appears as a white to off-white powder.
  • Solubility: It is highly soluble in water, forming a clear solution.
  • Taste: Maltosan has a mildly sweet flavor profile.

Chemical Properties

  • pH: Maltosan solutions typically have a neutral pH (around 6).
  • Stability: It exhibits good thermal stability under typical processing conditions but may degrade at high temperatures over extended periods.

Relevant analyses show that Maltosan does not undergo significant Maillard reactions under normal processing conditions, making it suitable for applications where browning is undesirable.

Applications

Maltosan finds extensive use across various scientific and industrial fields:

  • Food Industry: Used as a sweetener, thickener, or stabilizer in products such as sauces, dressings, and beverages.
  • Pharmaceuticals: Acts as an excipient in drug formulations due to its binding properties.
  • Nutraceuticals: Utilized in dietary supplements for its energy-providing capabilities.

Properties

CAS Number

6983-27-3

Product Name

Maltosan

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C12H20O10

Molecular Weight

324.28 g/mol

InChI

InChI=1S/C12H20O10/c13-1-3-5(14)6(15)8(17)12(20-3)22-10-4-2-19-11(21-4)9(18)7(10)16/h3-18H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11-,12-/m1/s1

InChI Key

LTYZUJSCZCPGHH-QUYVBRFLSA-N

SMILES

C1C2C(C(C(C(O1)O2)O)O)OC3C(C(C(C(O3)CO)O)O)O

Synonyms

1,6-anhydro-beta-maltose

Canonical SMILES

C1C2C(C(C(C(O1)O2)O)O)OC3C(C(C(C(O3)CO)O)O)O

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

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